

FGFR1 inhibitor-9 chemical structure and properties

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An In-depth Technical Guide to FGFR1 Inhibitor-

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **FGFR1 inhibitor-9**, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Core Properties of FGFR1 Inhibitor-9

FGFR1 inhibitor-9, also referred to as Compound 7, is a highly potent small molecule inhibitor that targets the ATP-binding pocket of FGFR1.[1] Its inhibitory activity against FGFR1 is in the nanomolar range, making it a significant compound for cancer research.[1]

Chemical Structure and Physicochemical Properties

While the specific chemical structure of **FGFR1** inhibitor-9 is detailed in the primary literature, it belongs to a class of novel naphthoquinone-chalcone hybrids. The core structure is designed to fit within the ATP-binding pocket of the FGFR1 kinase domain.

Table 1: Physicochemical Properties of FGFR1 Inhibitor-9



Property	Value	Source
IUPAC Name	Not publicly available.	-
Molecular Formula	Not publicly available.	-
Molecular Weight	Not publicly available.	-
SMILES String	Not publicly available.	-
LogP (predicted)	Not publicly available.	-
Appearance	Not publicly available.	-
Solubility	Not publicly available.	-

Note: Detailed physicochemical data is contained within the primary publication by Leechaisit, R., et al. (2023).

Biological Activity

FGFR1 inhibitor-9 demonstrates potent and specific inhibition of FGFR1 kinase activity. This inhibition blocks the downstream signaling pathways that are often dysregulated in various cancers.

Table 2: In Vitro Biological Activity of FGFR1 Inhibitor-9



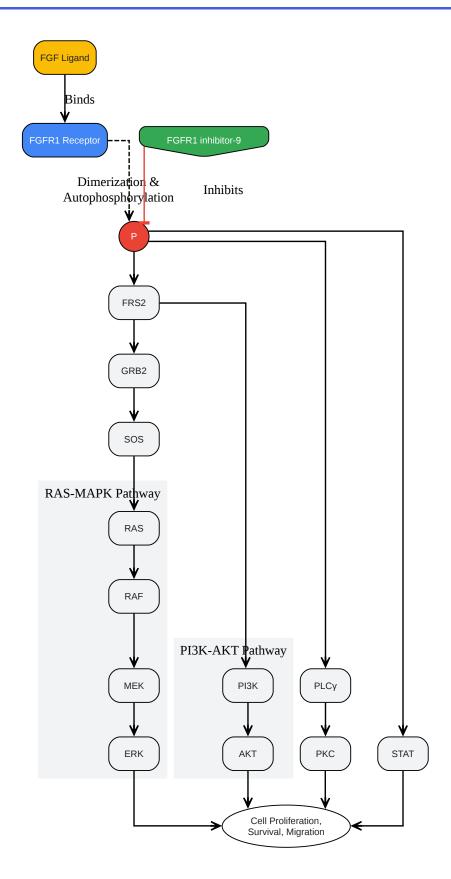
Parameter	Value	Description	Source
FGFR1 IC50	0.85 nM	The half maximal inhibitory concentration against FGFR1 kinase activity.	[1]
Mechanism of Action	ATP-competitive	Binds to the ATP- binding pocket of FGFR1, preventing the binding of ATP and subsequent phosphorylation.	[1]
Anticancer Activity	Demonstrated	Exhibits activity against cancer cell lines, likely those with FGFR1 amplifications or mutations.	[1]
Selectivity Profile	Not publicly available.	Data on inhibition of other kinases is not broadly available.	-

FGFR1 Signaling Pathway and Mechanism of Inhibition

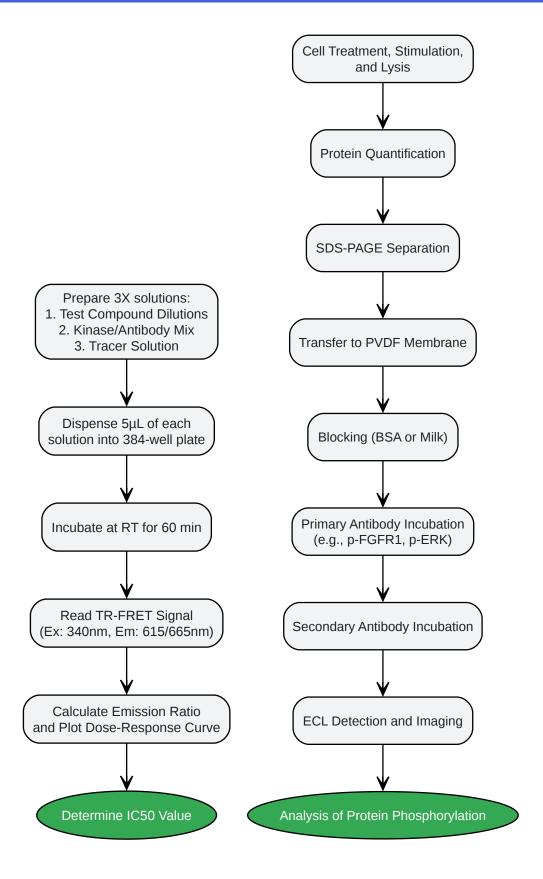
FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[2][3] Ligand binding induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][4][5] In many cancers, aberrant FGFR1 signaling, due to gene amplification, mutations, or fusions, leads to uncontrolled cell growth.[6]

FGFR1 inhibitor-9 acts by competitively binding to the ATP pocket of the FGFR1 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.









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